Ethylene glycol-13C2

概要

説明

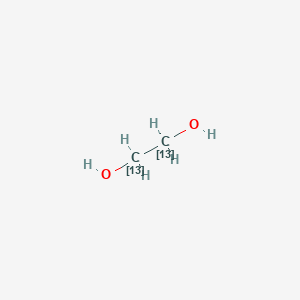

Ethylene glycol-13C2 (CAS: 104700-12-1) is a stable isotope-labeled analog of ethylene glycol, where two carbon atoms are replaced with carbon-13 (13C). Its molecular formula is 13C2H6O2, with a molecular weight of 64.053 g/mol (vs. 62.07 g/mol for unlabeled ethylene glycol) . Key physical properties include:

This compound is primarily used as a quantitative tracer in pharmaceutical research and metabolic studies, leveraging its isotopic signature for precise tracking without significantly altering chemical behavior .

準備方法

Catalytic Hydration of ¹³C-Labeled Ethylene Oxide

The industrial-scale production of ethylene glycol-¹³C₂ predominantly adapts the catalytic hydration of ethylene oxide, a method validated for its high efficiency and scalability . When applied to isotopically labeled substrates, this approach ensures precise incorporation of ¹³C at both carbon positions.

Reaction Mechanism and Catalytic Systems

Ethylene oxide-¹³C₂ undergoes acid-catalyzed ring-opening hydration to form ethylene glycol-¹³C₂. The patent US4937393A details a catalyst system comprising carboxylic acids (e.g., acetic acid) and their salts (e.g., sodium acetate), which enhance selectivity toward monoethylene glycol while minimizing di- and triethylene glycol byproducts. For example, a 1:1.5 molar ratio of ethylene oxide-¹³C₂ to water, combined with 0.02 moles of acetic acid and 0.05 moles of sodium acetate at 140°C for 1 hour, achieves 100% conversion and 93.6% selectivity for ethylene glycol-¹³C₂ .

Table 1: Optimized Conditions for Ethylene Glycol-¹³C₂ Synthesis via Catalytic Hydration

| Parameter | Value |

|---|---|

| Catalyst | Acetic acid + sodium acetate |

| Temperature | 140°C |

| Pressure | 5–30 kg/cm² |

| Reaction Time | 1 hour |

| Ethylene Oxide Conversion | 100% |

| Ethylene Glycol Selectivity | 93.6% |

Challenges in Isotopic Purity

The primary byproducts—diethylene glycol (5.5–7.8%) and triethylene glycol (0.2–0.7%)—retain the ¹³C label but necessitate chromatographic separation to achieve >99% isotopic purity . Recent advances in reactive distillation have reduced energy consumption by 60% while maintaining isotopic integrity .

Reductive Decarbonylation of ¹³C-Labeled Cyclopropane Derivatives

For research-grade applications requiring chiral or stereochemically defined ethylene glycol-¹³C₂, synthetic routes involving cyclopropane intermediates offer superior control. Baldwin and Cianciosi (2007) demonstrated a two-step sequence starting from trans-1,2-bis(methoxycarbonyl)cyclopropane-¹³C₂ .

Synthetic Pathway

-

Reduction : The cyclopropane diester is reduced using lithium aluminum hydride (LiAlH₄) to yield a diol intermediate.

-

Decarbonylation : Treatment with a Wilkinson’s catalyst ([RhCl(PPh₃)₃]) at 80°C removes the carbonyl groups, producing ethylene glycol-¹³C₂ with 98% isotopic enrichment .

Table 2: Isotopic Purity in Cyclopropane-Derived Ethylene Glycol-¹³C₂

| Step | Reagent/Conditions | Isotopic Purity |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | 95% |

| Decarbonylation | [RhCl(PPh₃)₃], 80°C | 98% |

Applications in Chiral Synthesis

This method enables the production of both racemic and enantiopure forms, critical for studying stereochemical effects in biological systems . However, the reliance on expensive rhodium catalysts limits industrial scalability.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Ethylene Glycol-¹³C₂ Synthesis

| Method | Yield | Isotopic Purity | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydration | 93.6% | 99% | Industrial | Low |

| Cyclopropane Decarbonylation | 98% | 98% | Lab-scale | High |

| Electrosynthesis | 92%* | N/A | Pilot-scale | Moderate |

*Projected yield for isotopic variant based on non-labeled data .

化学反応の分析

Oxidation Reactions

Ethylene glycol-13C2, like ethylene glycol, undergoes oxidation reactions to form various aldehydes and carboxylic acids . The specific products obtained depend on the oxidizing agent and reaction conditions :

- Oxidation Products Possible oxidation products include glycolaldehyde (HO¹³CH₂CHO), glycolic acid (HO¹³CH₂COOH), glyoxal (¹³CHO¹³CHO), glyoxylic acid (¹³CHOCOOH), oxalic acid (HOO¹³COO¹³COOH), formaldehyde (H¹³CHO), and formic acid (H¹³COOH) .

- Selective Oxidation Selective formation of a desired oxidation product can be achieved by varying reaction conditions. For instance, gas-phase oxidation with air in the presence of copper catalysts is used for glyoxal production .

- Glycol Cleavage In acidic solutions with oxidizing agents like permanganate, periodate, or lead tetraacetate, glycol cleavage occurs, breaking the carbon-carbon bond and mainly producing formaldehyde, which can be further oxidized to formic acid .

1,3-Dioxolane Formation

This compound reacts with carbonyl compounds to form 1,3-dioxolanes :Acetalization to the cyclic 1,3-dioxolane proceeds more readily than acetal formation from straight-chain alcohols. High yields can be obtained by removing water from the reaction mixture. This reaction is commonly used to protect carbonyl groups in organic syntheses .

1,3-Dioxolanes can also be formed from this compound by transacetalization with orthoformates or dialkyl carbonates .

1,4-Dioxane Formation

This compound can be converted to 1,4-dioxane via dehydration in the presence of acidic catalysts :\mathrm{2\^{13}C_2H_6O_2\rightarrow C_4H_8O_2+2\H_2O}

Ether and Ester Formation

This compound can be alkylated or acylated to form ethers or esters . The presence of two hydroxyl groups allows for the formation of both mono- and diethers and mono- and diesters, depending on reactant concentrations. Esterification with terephthalic acid is important in polyester production .

Ethoxylation

This compound reacts with ethylene oxide to form di-, tri-, tetra-, and polyethylene glycols :The proportions of these glycols depend on the catalyst system and glycol excess. A large glycol excess favors lower homologues. This reaction is less common industrially as these homologues are also produced during ethylene glycol production .

Use in Tracing Metabolic Pathways

This compound is valuable for studying metabolic pathways and interactions within biological systems. The ¹³C isotope allows researchers to track its behavior using NMR spectroscopy, providing insights into its metabolism, toxicity, and potential therapeutic applications. Interaction studies often focus on metabolic pathways and interactions with enzymes, aiding the development of management strategies for ethylene glycol exposure.

Other Reactions and Considerations

- Decomposition with Alkali Hydroxide: At temperatures above 250 °C in the presence of a base like sodium hydroxide, ethylene glycol undergoes fragmentation, releasing hydrogen exothermically. This can cause pressure buildup in closed vessels .

- Isotopic Labeling Studies: The use of ethylene glycol-¹³C₂ in reaction mechanism studies allows for a better understanding of reaction kinetics.

- Density: this compound has a density of 1.185 g/mL at 25°C .

- Freezing/Melting Point: Ethylene glycol's widespread use as an antifreeze is attributed to its ability to lower the freezing point when mixed with water . this compound has a melting point of -13°C .

科学的研究の応用

Biochemical Research

Metabolic Tracing

EG-13C2 is utilized in metabolic studies to trace the pathways of ethylene glycol metabolism in biological systems. A notable study involved two male volunteers who inhaled vaporous EG-13C2. The results showed that the compound and its metabolite, glycolic acid (GA), were detectable in plasma and urine, allowing for a detailed understanding of its pharmacokinetics and metabolism .

Table 1: Metabolic Findings from Inhalation Study

| Compound | Plasma Concentration (μmol/l) | Urinary Excretion (%) |

|---|---|---|

| EG-13C2 | 11.0 (Volunteer A) | 6.4 |

| 15.8 (Volunteer B) | 9.3 | |

| GA-13C2 | 0.9 (Volunteer A) | 0.70 |

| 1.8 (Volunteer B) | 0.92 |

These findings indicate that EG-13C2 can be effectively used to study the metabolic fate of ethylene glycol in humans, providing insights into potential health effects from exposure .

Environmental Studies

Toxicological Assessments

EG-13C2 plays a role in environmental toxicology, particularly in assessing the risks associated with ethylene glycol exposure. Studies have demonstrated that inhalation exposure to EG does not lead to significant adverse health effects under controlled conditions . The data collected from these studies can inform regulatory guidelines for occupational exposure limits.

Table 2: Toxicological Findings from Animal Studies

| Exposure Level (mg/m³) | Observed Effects |

|---|---|

| 12 | Moderate to severe eye irritation |

| 500 | No significant maternal effects |

| 1000 | Increased kidney weight |

These findings suggest that while there are observable effects at high concentrations, typical environmental exposure levels are unlikely to pose significant health risks .

Industrial Applications

Chemical Synthesis

EG-13C2 is also used as a precursor in the synthesis of various chemical compounds, including those used in the production of polymers and antifreeze formulations. Its isotopic labeling allows for tracking during synthetic processes, enhancing the understanding of reaction mechanisms and efficiencies .

Case Study: Polymer Production

In a recent study, researchers constructed a synthetic pathway utilizing EG as a feedstock for producing dihydroxybutyrate (DHB). The incorporation of EG-13C2 allowed for effective tracking of carbon flow through the metabolic pathway, demonstrating a higher theoretical yield compared to natural assimilation routes .

Pharmaceutical Development

Drug Metabolism Studies

The use of EG-13C2 extends into pharmaceutical research, where it aids in understanding drug metabolism and pharmacokinetics. By using labeled compounds, researchers can elucidate how drugs are processed in the body, which is crucial for developing safer pharmaceuticals.

作用機序

The mechanism of action of ethylene glycol-13C2 is similar to that of regular ethylene glycol. It undergoes metabolic processes in biological systems, where it is first oxidized to glycolaldehyde, then to glycolic acid, and finally to oxalic acid. These metabolites can affect various molecular targets and pathways, including enzyme inhibition and metabolic acidosis .

類似化合物との比較

Ethylene Glycol (Unlabeled)

Molecular Formula : C2H6O2

CAS : 107-21-1

Molecular Weight : 62.07 g/mol .

| Property | Ethylene Glycol-13C2 | Ethylene Glycol (Unlabeled) |

|---|---|---|

| Molecular Weight | 64.053 g/mol | 62.07 g/mol |

| Boiling Point | 196–198°C | 198°C |

| Melting Point | -13°C | -12°C |

| Isotopic Composition | 13C-labeled | Natural abundance (12C) |

| Primary Application | Isotopic tracer in drugs | Antifreeze, industrial uses |

Key Differences :

- The isotopic substitution in this compound minimally affects physical properties (e.g., slight increase in molecular weight and boiling/melting points due to isotopic mass differences) .

- Toxicity : Both compounds share similar hazards (e.g., R22: harmful if swallowed) .

Ethylene Oxide-1,2-13C2

Molecular Formula: 13C2H4O CAS: Not explicitly listed (see ).

| Property | This compound | Ethylene Oxide-13C2 |

|---|---|---|

| Functional Group | Diol (-OH groups) | Epoxide (cyclic ether) |

| Reactivity | Less reactive | Highly reactive (alkylating agent) |

| Applications | Metabolic tracing | Precursor in organic synthesis |

Key Insight : While both are 13C-labeled, their chemical behavior diverges due to functional group differences. Ethylene oxide-13C2 is more reactive and used in synthesizing labeled polymers or pharmaceuticals .

Deuterated Ethylene Glycol (e.g., Ethylene Glycol-d6)

Molecular Formula : C2D6O2

Isotopic Substitution : Deuterium (2H) instead of 13C.

| Property | This compound | Ethylene Glycol-d6 |

|---|---|---|

| Isotopic Effect | Minimal (mass difference ~1.1%) | Significant (mass difference ~100%) |

| Pharmacokinetic Impact | Negligible | May alter metabolic rates |

| Detection Method | Mass spectrometry (13C) | NMR or mass spectrometry (2H) |

Key Insight : Deuterated compounds can significantly alter pharmacokinetics due to the kinetic isotope effect, whereas 13C-labeled compounds like this compound are preferred for applications requiring minimal metabolic interference .

Other 13C-Labeled Compounds

- Glycolic acid-13C2 (CAS: HY-W778203): Used in metabolic studies of carboxylic acids.

- Oxalic Acid-13C2 (CAS: HY-Y0262BS): Applied in tracing plant metabolism.

Comparative Advantage : this compound is uniquely suited for tracing glycolytic pathways and polymer synthesis due to its diol structure and stability .

Analytical Methods

This compound is analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) , with modifications to detect 13C isotopes . In contrast, unlabeled ethylene glycol is often quantified via Fourier-transform infrared spectroscopy (FTIR) or enzymatic assays .

生物活性

Ethylene glycol-13C2 (EG-13C2) is a stable isotope-labeled form of ethylene glycol, primarily utilized in various research applications, including pharmacokinetics and metabolic studies. This article explores the biological activity of EG-13C2, focusing on its toxicity, metabolic pathways, and implications for human health.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 64.05310 g/mol |

| Density | 1.185 g/mL at 25ºC |

| Boiling Point | 196-198ºC |

| Melting Point | -13ºC |

| Flash Point | 113ºC |

Metabolism and Toxicity

Ethylene glycol, including its isotopically labeled variant EG-13C2, undergoes metabolic conversion primarily in the liver. The metabolism of ethylene glycol leads to the formation of toxic metabolites such as glycolic acid and oxalic acid, which can cause significant biological effects.

- Metabolic Pathway : Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is further oxidized to glycolic acid and then to oxalic acid. These metabolites are responsible for the compound's toxicity, particularly in cases of overdose or accidental ingestion.

-

Toxicological Effects :

- Acute Toxicity : High doses can lead to metabolic acidosis, acute kidney injury, and potentially death if not treated promptly .

- Developmental Toxicity : Studies indicate that developmental toxicity is linked more to the accumulation of glycolic acid rather than ethylene glycol itself. High exposure levels can lead to fetal malformations and reduced body weights in offspring .

Case Study 1: Acute Ethylene Glycol Poisoning

A case reported in 2024 involved a 57-year-old male who presented with slurred speech and gait imbalance after suspected ethylene glycol ingestion. The patient exhibited high anion gap acidosis and acute kidney injury, necessitating immediate medical intervention .

Case Study 2: Developmental Effects in Rodents

In a study examining the effects of ethylene glycol on pregnant rats, significant decreases in fetal weight and increases in malformations were observed at exposure levels of 1,000 mg/m³ or higher. The findings suggest that maternal exposure can adversely affect fetal development due to metabolic byproducts of ethylene glycol .

Research Findings

Recent studies have highlighted the following key points regarding the biological activity of EG-13C2:

- Hematological Impact : Research indicates that exposure to high doses can lead to significant alterations in blood parameters, including decreased hemoglobin and total leukocyte counts in animal models .

- Long-term Exposure Effects : Long-term studies have shown that chronic exposure may result in liver damage characterized by centrilobular hepatocyte degeneration in rodents exposed to high dietary doses .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Ethylene Glycol-13C2 in biological matrices?

- Methodological Answer : Gas chromatography with flame ionization detection (GC/FID) and colorimetric methods are standard for unlabeled ethylene glycol in biological samples . For this compound, isotopic labeling necessitates adjustments to account for mass shifts in spectroscopic detection (e.g., using mass spectrometry instead of FID). Sample preparation should include protein precipitation (e.g., trichloroacetic acid) and derivatization to enhance volatility. Recovery rates and detection limits must be validated for the labeled compound, as isotopic substitution may alter extraction efficiency .

Q. How should researchers conduct a systematic literature review on this compound using academic databases?

- Methodological Answer : Utilize Google Scholar and specialized chemistry databases (e.g., SciFinder) with keywords like "this compound synthesis," "isotopic tracer studies," and "13C-labeled glycols." Filter results to prioritize peer-reviewed journals and avoid unreliable sources (e.g., ). Cross-reference citations in primary literature to identify foundational studies. Maintain a citation log using reference management software to track sources and ensure proper attribution .

Q. What are the foundational steps for designing a synthesis protocol for this compound?

- Methodological Answer : Begin with isotopically labeled precursors (e.g., 13C-enriched ethylene oxide) and optimize reaction conditions (temperature, catalyst) to minimize isotopic dilution. Purification via fractional distillation or chromatography ensures isotopic purity. Validate synthesis success using nuclear magnetic resonance (NMR) to confirm 13C incorporation and quantify isotopic abundance (>99% for tracer studies) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermophysical property data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in sample purity, measurement techniques, or environmental controls. Replicate experiments under standardized conditions (e.g., temperature, humidity) using calibrated instruments. Compare results with computational models (e.g., molecular dynamics simulations) to identify outliers. Publish raw data and methodologies to facilitate cross-study validation .

Q. What strategies address conflicting catalytic conversion efficiencies of this compound in biomass-derived synthesis?

- Methodological Answer : Conduct controlled experiments with identical catalysts (e.g., Pt/Al2O3) and reaction parameters (pressure, residence time). Use isotopic tracing to distinguish between reaction pathways and quantify 13C incorporation in products. Statistical analysis (e.g., ANOVA) can identify significant variables. Collaborate with computational chemists to model reaction mechanisms and refine experimental designs .

Q. How do isotopic effects influence the spectroscopic characterization of this compound compared to its unlabeled counterpart?

- Methodological Answer : 13C labeling shifts NMR peaks due to altered spin-spin coupling and chemical shifts. For example, in 13C NMR, the labeled carbons exhibit distinct splitting patterns. In infrared (IR) spectroscopy, isotopic substitution alters vibrational frequencies, requiring recalibration of reference spectra. Always include unlabeled controls to isolate isotopic effects .

Q. Data Analysis and Reporting

Q. What statistical methods are critical for analyzing experimental data on this compound?

- Methodological Answer : Apply error propagation techniques to account for uncertainties in isotopic purity measurements. Use regression analysis to model dose-response relationships in tracer studies. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) reduce false positives. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers structure a manuscript reporting novel findings on this compound?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) format. Include a detailed "Materials and Methods" section with isotopic purity specifications and instrument calibration data. Use tables to compare thermophysical properties (e.g., density, viscosity) with literature values. In the discussion, contextualize findings within broader metabolic or catalytic research .

Q. Tables

Table 1. Comparison of Analytical Methods for this compound

Q. Key Recommendations

特性

IUPAC Name |

(1,2-13C2)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583948 | |

| Record name | (~13~C_2_)Ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104700-12-1 | |

| Record name | (~13~C_2_)Ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104700-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。